Elaidic acid Methyl Ester-d3
Description
Contextualization of Deuterated Fatty Acid Methyl Esters in Modern Analytical Chemistry
Deuterated fatty acid methyl esters (FAMEs) are indispensable in modern analytical chemistry, primarily serving as internal standards in quantitative analyses. clearsynth.comaptochem.com The use of an internal standard is crucial for ensuring accuracy and precision in analytical measurements, especially in complex sample matrices where the substance of interest may be present in trace amounts. scioninstruments.com
In techniques like gas chromatography-mass spectrometry (GC-MS), deuterated FAMEs, including Elaidic Acid Methyl Ester-d3, are ideal internal standards. aptochem.comscioninstruments.com This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts (analytes). aptochem.com They behave similarly during sample preparation, extraction, and chromatographic separation. aptochem.comtexilajournal.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, they can be clearly distinguished from the analyte by the mass spectrometer. aptochem.com This allows for accurate quantification by correcting for any sample loss or variability during the analytical process. clearsynth.comscioninstruments.com
The analysis of fatty acids and their methyl esters is significant in various fields, including food science, environmental monitoring, and biomedical research. bohrium.comscioninstruments.com For instance, the composition of FAMEs in olive oil can indicate its quality and origin. scioninstruments.com In biological systems, fatty acids are involved in numerous metabolic pathways, and their accurate quantification is essential for understanding health and disease. isotope.comnih.gov Methods for the simultaneous determination of free fatty acids and FAMEs often utilize deuterated reagents to differentiate between the two classes of compounds. bohrium.commdpi.com
Significance of Stable Isotope Labeling in Quantitative Biological and Chemical Investigations
Stable isotope labeling is a cornerstone of modern quantitative research, offering a non-radioactive method to trace the metabolic fate of compounds and to quantify molecules with high precision. isotope.comnih.gov The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has revolutionized studies in metabolomics, proteomics, and environmental science. aptochem.comroyalsocietypublishing.org
In quantitative biological investigations, stable isotope-labeled compounds, such as this compound, are used as tracers to study metabolic pathways. isotope.comnih.gov By introducing a labeled compound into a biological system, researchers can track its conversion into other molecules, providing insights into metabolic fluxes and enzyme activities. nih.govroyalsocietypublishing.org This approach has been instrumental in understanding fatty acid metabolism, including processes like elongation, desaturation, and oxidation. nih.govroyalsocietypublishing.org
In chemical analysis, the primary significance of stable isotope labeling lies in its application for isotope dilution mass spectrometry (IDMS). scioninstruments.comtexilajournal.com This technique, which employs a known amount of a stable isotope-labeled standard, is considered a gold standard for accurate quantification. clearsynth.com The labeled standard, in this case, this compound, is added to a sample at the beginning of the analytical workflow. aptochem.com By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis, the initial concentration of the analyte can be determined with high accuracy, as it corrects for variations in sample recovery and instrument response. clearsynth.comtexilajournal.com This method is particularly valuable for overcoming matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. clearsynth.comscioninstruments.com
The use of deuterated standards is a common practice in various analytical methods, including those for determining fatty acid profiles in food and biological samples. scioninstruments.comacs.orgresearchgate.net The ability to create a clear mass shift without significantly altering the chromatographic behavior makes deuterium an ideal label for internal standards in mass spectrometry-based analyses. aptochem.commdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₃D₃O₂ | cymitquimica.comscbt.com |
| Molecular Weight | 299.51 g/mol | cymitquimica.comscbt.com |
| Appearance | Neat/Liquid | cymitquimica.comcaymanchem.com |
| Synonyms | (9E)-9-Octadecenoic acid methyl ester-d3, Methyl elaidate-d3, Methyl trans-9-octadecenoate-d3 | cymitquimica.comcaymanchem.com |
| CAS Number | 1937-62-8 | cymitquimica.comchemicalbook.com |
Properties
Molecular Formula |
C₁₉H₃₃D₃O₂ |
|---|---|
Molecular Weight |
299.51 |
Synonyms |
(9E)-9-Octadecenoic acid methyl ester-d3; (E)-9-Octadecenoic acid methyl ester-d3; 9(E)-Octadecenoic acid methyl ester-d3; Methyl 9(E)-octadecenoate-d3; Methyl elaidate-d3; Methyl trans-9-octadecenoate-d3; trans-Oleic acid methyl ester-d3 |
Origin of Product |
United States |
Methodological Principles Governing Elaidic Acid Methyl Ester D3 Application
Elucidation of Stable Isotope Internal Standard Methodologies
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. nih.govtexilajournal.com These standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.com In the case of Elaidic acid Methyl Ester-d3, three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a molecule that is virtually identical to the non-labeled analyte in its chemical and physical properties but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. clearsynth.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. nih.gov The core principle involves adding a known amount of an isotopically labeled standard (the "spike") to a sample containing an unknown amount of the native, non-labeled analyte. nih.gov After the standard and analyte have been allowed to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry.
The mass spectrometer measures the relative response of the analyte and the internal standard. Because the two compounds have nearly identical chemical behavior, any sample loss or variation during extraction, derivatization, or injection will affect both equally. texilajournal.com Therefore, the ratio of their signals remains constant and is directly proportional to the ratio of their concentrations. By measuring this signal ratio and knowing the exact amount of the standard that was added, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy. clearsynth.com This method relies on measuring signal ratios rather than absolute signal intensities, which minimizes errors from sample preparation and instrumental fluctuations.
One of the most significant challenges in quantitative analysis, particularly with complex biological or environmental samples, is the "matrix effect." Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, interfering compounds from the sample matrix. clearsynth.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.
A deuterated internal standard like this compound is the most effective tool to compensate for these effects. texilajournal.com Since the deuterated standard co-elutes chromatographically with the unlabeled analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. Similarly, the standard corrects for systemic drifts in the analytical instrument's performance over time, such as fluctuations in detector sensitivity or ionization source efficiency. nih.gov
| Source of Analytical Error | How this compound Compensates |
| Sample Loss During Extraction | Analyte and standard are lost proportionally; the ratio remains constant. |
| Incomplete Derivatization | Both compounds react similarly; the ratio of derivatized products remains constant. |
| Injection Volume Variability | Less or more sample injected affects both compounds equally; the ratio is unchanged. |
| Ionization Suppression/Enhancement | Co-eluting matrix components affect the ionization of both compounds similarly. |
| Instrumental Drift | Changes in detector sensitivity over a run affect both signals proportionally. |
Advanced Derivatization Strategies for Fatty Acid Methyl Ester Preparation in Research
Fatty acids are typically not volatile enough for direct analysis by gas chromatography (GC). Therefore, they must first be converted into a more volatile form through a process called derivatization. The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). thermofisher.comnih.gov The choice of derivatization strategy is critical for ensuring quantitative recovery and preventing the formation of artifacts, especially with unsaturated fatty acids. nih.gov
Transesterification (or esterification for free fatty acids) is the chemical process of converting lipids into FAMEs. The optimal protocol depends on the nature of the lipids in the sample (e.g., triglycerides, phospholipids (B1166683), or free fatty acids) and the complexity of the matrix.
Base-Catalyzed Transesterification : This method is very rapid and typically proceeds under mild conditions (e.g., room temperature or slightly elevated). nih.govmdpi.com Reagents like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol (B129727) are commonly used. thermofisher.com This approach is highly effective for converting triglycerides and phospholipids into FAMEs. However, a major limitation is that it cannot esterify free fatty acids (FFAs). nih.govresearchgate.net Therefore, if a sample contains a significant amount of FFAs, a two-step process involving base-catalyzed transesterification followed by an acid-catalyzed esterification may be necessary. nih.gov
Acid-Catalyzed Esterification/Transesterification : This method can convert all lipid classes, including FFAs, into FAMEs in a single step. nih.gov Common reagents include Boron trifluoride-methanol (BF₃-methanol) or methanolic hydrogen chloride (HCl). thermofisher.comnih.gov Acid-catalyzed reactions are generally slower and often require higher temperatures and longer reaction times compared to base-catalyzed methods. mdpi.com These harsher conditions can increase the risk of creating artifacts or degrading polyunsaturated fatty acids. nih.gov
Direct Transesterification : For complex matrices like tissues or sediments, a one-step "in-situ" or direct transesterification method can be employed. This approach combines lipid extraction and derivatization into a single step, which simplifies the workflow, reduces sample handling, and minimizes the risk of sample loss and contamination. protocols.io
The selection of the appropriate derivatization reagent and reaction conditions is crucial for accurate FAME analysis. Each reagent has distinct advantages and disadvantages related to speed, efficiency, and potential for side reactions.
| Reagent/Method | Catalyst Type | Reaction Conditions | Advantages | Disadvantages |
| Sodium Methoxide (NaOMe) / KOH in Methanol | Base | Fast (minutes); Mild temperatures (25–60°C) thermofisher.comresearchgate.net | Very rapid for triglycerides; Minimizes isomerization. nih.gov | Ineffective for free fatty acids; Sensitive to water. nih.govresearchgate.net |
| Boron Trifluoride (BF₃)-Methanol | Acid (Lewis) | Moderate (15–60 min); Higher temperatures (60–100°C) thermofisher.com | Effective for all lipid types, including FFAs. nih.gov | Harsher conditions can cause degradation of some fatty acids; Reagent is toxic. nih.gov |
| Methanolic HCl / H₂SO₄ | Acid (Brønsted) | Slow (1–16 hours); Higher temperatures (45–100°C) nih.gov | Effective for all lipid types; Reagents are common and inexpensive. nih.govaocs.org | Very slow reaction; Harsher conditions increase risk of artifacts. mdpi.com |
Sophisticated Mass Spectrometric Techniques for Deuterated Analyte Detection
Mass spectrometry is the definitive detection method for IDMS because it can differentiate between the analyte and its stable isotope-labeled internal standard based on their mass difference. For quantifying FAMEs like Elaidic acid Methyl Ester and its d3-standard, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques.
Targeted acquisition modes are employed to maximize sensitivity and specificity. shimadzu.com
Selected Ion Monitoring (SIM) with GC-MS : In SIM mode, instead of scanning a full range of masses, the mass spectrometer is programmed to detect only a few specific m/z values corresponding to characteristic ions of the analyte and the internal standard. shimadzu.com For Elaidic acid Methyl Ester, one might monitor its molecular ion or a key fragment ion, while simultaneously monitoring the corresponding ion for this compound, which will be 3 mass units higher. This targeted approach dramatically increases sensitivity by increasing the dwell time on the ions of interest, allowing for the detection of trace-level components. shimadzu.com
Multiple Reaction Monitoring (MRM) with LC-MS/MS : MRM is an even more selective and sensitive technique available on tandem mass spectrometers (e.g., triple quadrupole). creative-proteomics.com In an MRM experiment, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. creative-proteomics.comacs.org This process, known as a "transition" (precursor → product), is highly specific to the compound's structure. A unique transition is established for both the native analyte and the deuterated internal standard (e.g., this compound). The extreme specificity of MRM significantly reduces background noise and chemical interference, providing the highest levels of sensitivity and accuracy for quantification in highly complex matrices. nih.govcreative-proteomics.com
| Technique | Platform | Principle | Selectivity | Sensitivity |
| Selected Ion Monitoring (SIM) | GC-MS | Monitors specific m/z values of fragment or molecular ions. shimadzu.com | High | High |
| Multiple Reaction Monitoring (MRM) | LC-MS/MS | Monitors a specific fragmentation transition (precursor ion → product ion). creative-proteomics.com | Very High | Very High |
| Full Scan | GC-MS, LC-MS | Scans a wide range of m/z values to generate a full mass spectrum. | Low | Low |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), prized for its high chromatographic resolution and sensitive detection. FAMEs, including this compound, are volatile derivatives of fatty acids, making them ideally suited for GC-MS analysis.
Selected Ion Monitoring (SIM) is a targeted GC-MS technique that offers enhanced sensitivity and specificity for quantitative analyses. Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific ions of interest. This targeted approach minimizes background noise and maximizes the signal for the analyte of interest, leading to lower detection limits.
For this compound, a targeted SIM method would involve monitoring the molecular ion and/or characteristic fragment ions. The molecular weight of the unlabeled Elaidic acid methyl ester is 296.5 g/mol . The d3 variant, with three deuterium atoms replacing three hydrogen atoms on the methyl ester group, has a molecular weight of approximately 299.5 g/mol . In a SIM experiment, one would monitor the molecular ion cluster of the deuterated standard, as well as that of the endogenous, unlabeled elaidic acid methyl ester. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte.
Table 1: Key Ions for SIM Analysis of Elaidic Acid Methyl Ester and its d3-Labeled Standard
| Compound | Ion Type | m/z (mass-to-charge ratio) |
| Elaidic acid Methyl Ester | Molecular Ion [M]+ | 296 |
| Elaidic acid Methyl Ester | Fragment Ion | 265 |
| This compound | Molecular Ion [M]+ | 299 |
| This compound | Fragment Ion | 265 |
Note: The fragment ion at m/z 265 corresponds to the loss of the methoxy (B1213986) group. In the case of the d3-labeled compound, the loss of the deuterated methoxy group would result in a fragment at m/z 265. The molecular ion of the deuterated standard is the primary ion for differentiation.
Electron Ionization (EI) is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecules, leading to extensive fragmentation. While this can make it challenging to observe a prominent molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint for compound identification. For FAMEs, EI typically produces a series of characteristic fragment ions. The presence of deuterium atoms in this compound can lead to shifts in the m/z values of fragments containing the methyl ester group, aiding in its identification and quantification.
Positive Ion Chemical Ionization (PICI) , in contrast, is a "soft" ionization technique. wikipedia.org It uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduct formation. This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]+). osd.mil This is particularly advantageous for quantitative analysis, as the signal is concentrated in a single, high-abundance ion, improving sensitivity and simplifying data analysis. For this compound, PICI would be expected to yield a strong signal for the protonated molecule at m/z 300.
Table 2: Comparison of EI and PICI for the Analysis of this compound
| Ionization Mode | Fragmentation | Molecular Ion Abundance | Primary Use |
| Electron Ionization (EI) | Extensive | Low to absent | Structural elucidation and library matching |
| Positive Ion Chemical Ionization (PICI) | Minimal | High | Quantitative analysis |
Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations for Lipid Analysis
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for lipid analysis. nih.gov It is particularly well-suited for the analysis of less volatile or thermally labile lipids that are not amenable to GC. While FAMEs are typically analyzed by GC-MS, LC-MS can be employed, especially in broader lipidomics studies.
A key consideration in the LC-MS analysis of FAMEs is the choice of ionization source. Electrospray ionization (ESI) is commonly used for lipids. For FAMEs, derivatization to enhance ionization efficiency may be necessary, as they can be difficult to fragment in tandem mass spectrometry (MS/MS) experiments. nih.gov When analyzing deuterated standards like this compound by LC-MS, it is crucial to consider potential chromatographic isotope effects, where the deuterated compound may have a slightly different retention time than its unlabeled counterpart. This needs to be accounted for during method development and data analysis to ensure accurate quantification. Furthermore, the stability of the deuterium label throughout the chromatographic and ionization process must be confirmed to prevent back-exchange with protic solvents.
High-Resolution Mass Spectrometry for Precision Isotopic Measurement
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. This capability is invaluable for the analysis of stable isotope-labeled compounds.
HRMS can readily distinguish between the unlabeled Elaidic acid methyl ester and its d3-labeled counterpart due to the precise mass difference imparted by the deuterium atoms. Moreover, HRMS can resolve the isotopic distribution of a molecule, allowing for the determination of its isotopic purity. This is achieved by measuring the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). For this compound, HRMS can be used to verify the degree of deuterium incorporation and ensure the quality of the internal standard. This precise isotopic measurement is critical for applications requiring a high degree of quantitative accuracy. nih.gov
Applications of Elaidic Acid Methyl Ester D3 in Quantitative Analytical Research
Precision Quantification of Fatty Acid Profiles in Diverse Research Matrices
Stable isotope-labeled internal standards like elaidic acid methyl ester-d3 are fundamental for correcting for variability during sample preparation and analysis, thereby ensuring high-quality quantitative data in lipidomics research.
In the realm of biomedical research, understanding the fatty acid composition of cellular extracts and animal tissues is crucial for elucidating metabolic pathways and disease mechanisms. The use of a deuterated internal standard such as this compound is essential for achieving accurate quantification of fatty acids in these complex biological samples. When analyzing fatty acids by gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample prior to lipid extraction and derivatization. This allows for the correction of any loss of analyte during sample processing and compensates for variations in instrument response.
For instance, in studies investigating the metabolic fate of dietary trans fatty acids, this compound can be used to accurately measure the incorporation of elaidic acid into the tissues of laboratory animals. The following table illustrates representative data from a hypothetical analysis of elaidic acid in rat liver tissue using an isotope dilution GC-MS method.
| Sample ID | Elaidic Acid Peak Area (Analyte) | This compound Peak Area (Internal Standard) | Response Ratio (Analyte/IS) | Calculated Concentration (µg/g tissue) |
|---|---|---|---|---|
| Control Rat 1 | 15,840 | 310,500 | 0.051 | 2.55 |
| Control Rat 2 | 17,230 | 308,900 | 0.056 | 2.80 |
| Elaidic Acid Fed Rat 1 | 1,250,600 | 312,100 | 4.007 | 200.35 |
| Elaidic Acid Fed Rat 2 | 1,310,200 | 309,800 | 4.229 | 211.45 |
The accurate determination of trans fatty acid content in foodstuffs is of significant interest in nutritional science and food technology research. Elaidic acid is a primary trans fatty acid found in partially hydrogenated vegetable oils, which are common ingredients in many processed foods. The use of this compound as an internal standard in GC-MS analysis allows for the precise quantification of elaidic acid in various food matrices, including margarines, baked goods, and fried foods. This approach is critical for studies assessing dietary intake of trans fats and for monitoring changes in food composition.
A study validating a method for the determination of trans fatty acids in margarines demonstrated the importance of robust analytical techniques. While this particular study utilized a non-deuterated internal standard, the principles of recovery and repeatability are directly applicable to methods employing deuterated standards. The table below presents illustrative recovery data for elaidic acid methyl ester from a margarine oil sample, adapted from the findings of a comparative study of analytical methods. dss.go.th
| Sample Matrix | Amount of Elaidic Acid Methyl Ester Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| Margarine Oil | 5.0 | 4.85 | 97.0 |
| Margarine Oil | 10.0 | 9.82 | 98.2 |
Validation and Inter-Laboratory Transferability of Analytical Methodologies
The validation of analytical methods is a prerequisite for their use in research and regulatory settings. The use of deuterated internal standards is a key component in the validation of robust and reliable methods for fatty acid analysis.
A comprehensive validation of an analytical method for fatty acid analysis involves the assessment of several key parameters, including accuracy, reproducibility (precision), and sensitivity (limits of detection and quantification). The use of a deuterated internal standard like this compound is integral to achieving high performance in these areas. Accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the measured concentration is compared to the expected concentration. Reproducibility is evaluated by analyzing the same sample multiple times, both within the same analytical run (intra-day precision) and on different days (inter-day precision). Sensitivity is determined by establishing the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ).
The following table presents typical validation parameters for a GC-MS method for the analysis of elaidic acid, based on data from a study that validated a method for both elaidic and vaccenic acids. frontiersin.orgnih.gov
| Validation Parameter | Performance Metric | Value |
|---|---|---|
| Linearity | Concentration Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | |
| Sensitivity | Limit of Detection (LOD) (µg/mL) | 2.20 |
| Limit of Quantification (LOQ) (µg/mL) | 4.38 | |
| Precision | Intra-day Repeatability (RSD %) | ≤ 9.56 |
| Inter-day Repeatability (RSD %) | ≤ 8.49 | |
| Accuracy | Recovery (%) in Spiked Food Samples | 91.1 - 98.4 |
To ensure the reliability of a new analytical method, it is often benchmarked against established reference methods. For the analysis of trans fatty acids, methods such as gas chromatography with flame ionization detection (GC-FID) and silver-ion thin-layer chromatography followed by GC (Ag-TLC/GC) have been traditionally used. The performance of a GC-MS method using a deuterated internal standard can be compared to these reference methods to demonstrate its equivalence or superiority. Such comparisons typically involve analyzing the same set of samples by both methods and statistically comparing the results for key parameters like the quantified amount of the analyte, precision, and recovery. Demonstrating good agreement with a reference method provides confidence in the accuracy and reliability of the new method and facilitates its adoption by the wider scientific community. This is also crucial for ensuring the inter-laboratory transferability of the methodology, allowing for consistent and comparable results to be obtained in different research settings.
Elaidic Acid Methyl Ester D3 in Metabolic Tracing and Flux Analysis Studies
Tracing of Exogenous Fatty Acid Incorporation and Redistribution within Lipid Pools
There are no specific studies found that trace the incorporation and redistribution of exogenous Elaidic Acid Methyl Ester-d3 within lipid pools.
A key application of labeled fatty acids is to trace how dietary (exogenous) fats are absorbed, transported, and stored in the body. After administration, the labeled fatty acid can be tracked as it is incorporated into various lipid classes, such as triacylglycerols, phospholipids (B1166683), and cholesterol esters, within different tissues and cellular compartments. This allows for a detailed mapping of fatty acid trafficking and redistribution. While the methodology for such tracing is well-established nih.gov, its specific application with this compound has not been documented in the available research.
Research on Synthesis and Characterization of Deuterated Fatty Acid Methyl Esters
Methodologies for Stereoselective Deuterium (B1214612) Incorporation
The precise and stereocontrolled introduction of deuterium into fatty acid methyl esters is crucial for many of its applications. Various synthetic strategies have been developed to achieve high levels of isotopic enrichment and stereoselectivity.
One of the most effective methods for the stereoselective synthesis of trans-alkenes, such as the backbone of elaidic acid, is the reduction of an alkyne precursor. Ruthenium-catalyzed transfer hydrogenation, for instance, has been shown to be highly efficient for the trans-selective reduction of alkynes. By utilizing deuterium gas (D₂) or a deuterated hydrogen source in conjunction with a suitable ruthenium complex, it is possible to achieve a stereospecific syn-addition of two deuterium atoms across the triple bond, leading to a trans-alkene with deuterium atoms at the vinylic positions.
A plausible synthetic route for Elaidic acid Methyl Ester-d3 could involve the following key steps:
Synthesis of a suitable alkyne precursor: This would be a C18 fatty acid methyl ester with a triple bond at the 9-position (methyl 9-octadecynoate).
Stereoselective deuteration: The alkyne precursor would then undergo a catalytic reduction using a ruthenium-based catalyst in the presence of deuterium gas (D₂). This reaction is designed to stereoselectively produce the trans or (E)-alkene.
Methylation of the carboxylic acid: If the deuteration is performed on the free fatty acid, a subsequent esterification step with methanol (B129727) (CH₃OH) and a suitable catalyst (e.g., acid catalyst) would yield the final methyl ester. The "d3" designation in "this compound" indicates the incorporation of three deuterium atoms. A potential synthetic strategy to achieve this specific labeling could involve the use of a deuterated methylating agent, such as CD₃OD, during the esterification of the non-deuterated elaidic acid, or a combination of deuteration at the double bond and the use of a deuterated methyl source.
Enzymatic methods also offer a high degree of stereoselectivity. For example, enzymes like fatty acid desaturases can be used in reverse to incorporate deuterium from heavy water (D₂O) into specific positions of a saturated fatty acid chain. While this might be more commonly employed for the synthesis of cis-isomers, enzymatic approaches are continually being explored for their potential in stereospecific isotopic labeling.
Another approach involves H/D exchange reactions catalyzed by metals such as platinum or palladium. These methods can achieve high levels of deuteration, though controlling the stereoselectivity can be more challenging and may require careful selection of catalysts and reaction conditions.
The choice of methodology depends on the desired labeling pattern, the required stereochemistry, and the scale of the synthesis. For the specific synthesis of this compound with a trans configuration, the stereoselective reduction of an alkyne precursor with deuterium is a highly viable and controllable strategy.
Advanced Chromatographic and Spectroscopic Methods for Confirming Isotopic Purity and Labeling Efficiency (excluding basic compound identification data)
Beyond simple confirmation of the compound's identity, advanced analytical techniques are essential to rigorously determine the isotopic purity and the precise location and extent of deuterium labeling in FAMEs like this compound.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for assessing isotopic purity. By providing highly accurate mass measurements, HRMS can resolve the mass difference between the deuterated compound and its non-deuterated counterpart, as well as distinguish between different isotopologues (molecules that differ only in their isotopic composition). This allows for the calculation of the percentage of deuterium incorporation.
Table 1: Representative High-Resolution Mass Spectrometry Data for Isotopic Purity Analysis of a Deuterated FAME
| Analyte | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) | Isotopic Purity (%) |
|---|---|---|---|---|---|
| Non-deuterated FAME (d0) | 296.2715 | 296.2712 | -1.0 | 1.5 | |
| Monodeuterated FAME (d1) | 297.2778 | 297.2775 | -1.0 | 4.2 | |
| Dideuterated FAME (d2) | 298.2841 | 298.2838 | -1.0 | 93.8 | 98.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail regarding the specific sites of deuterium incorporation.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the integration of the remaining proton signals to those of a non-deuterated standard, the labeling efficiency at specific positions can be quantified.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the different chemical environments of the deuterium atoms. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for straightforward assignment of the deuterium positions. The integration of these signals can provide a direct measure of the relative abundance of deuterium at each labeled site.
¹³C NMR (Carbon-13 NMR): The presence of a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C NMR signal of that carbon (an isotopic shift) and can also lead to splitting of the signal due to C-D coupling. These effects can be used to confirm the location of the deuterium label.
Table 2: Illustrative NMR Data for Positional Isotope Analysis of a Deuterated Fatty Acid Methyl Ester
| Nucleus | Chemical Shift (ppm) of Non-deuterated Compound | Observed Chemical Shift (ppm) in Deuterated Compound | Signal Characteristics | Interpretation |
|---|---|---|---|---|
| ¹H | 5.34 (olefinic protons) | Signal significantly reduced | Multiplet | High level of deuterium incorporation at the double bond |
| ²H | N/A | 5.33 | Broad singlet | Deuterium is located at the olefinic positions |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Chromatographic Methods are employed to separate the deuterated FAME from potential impurities and, in some cases, from its non-deuterated or partially deuterated counterparts.
Gas Chromatography (GC): High-resolution capillary GC columns, often with polar stationary phases, are used to achieve excellent separation of FAME isomers, including cis/trans isomers. When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation and mass analysis of the components, providing data on both chromatographic purity and isotopic distribution.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of FAMEs. By optimizing the mobile phase composition, it is possible to resolve closely related fatty acid esters. Argentation chromatography, a technique where silver ions are incorporated into the stationary phase, is particularly effective for separating FAMEs based on the number, geometry, and position of their double bonds.
The combination of these advanced chromatographic and spectroscopic techniques provides a comprehensive characterization of deuterated fatty acid methyl esters, ensuring their suitability for their intended research applications by confirming high isotopic purity and precise labeling.
Comparative Research Perspectives Involving Elaidic Acid Methyl Ester D3
Differentiation and Specificity from Other Deuterated Fatty Acid Methyl Esters
The specificity of Elaidic Acid Methyl Ester-d3 in analytical chemistry is derived from its unique combination of stereochemistry and isotopic labeling. This combination allows it to be clearly distinguished from other deuterated fatty acid methyl esters (FAMEs) in complex biological samples.
The primary distinguishing factors include:
Isomeric Specificity : Elaidic acid is the trans-isomer of oleic acid. This structural difference leads to distinct chromatographic properties. In gas chromatography (GC), trans fatty acids like elaidic acid methyl ester generally have slightly shorter retention times and different peak shapes compared to their cis-isomers (e.g., Oleic Acid Methyl Ester-d3) on many capillary columns. nih.gov This allows for their chromatographic separation and individual quantification.
Degree of Unsaturation : As a monounsaturated fatty acid methyl ester, its chromatographic behavior and mass spectral fragmentation pattern differ significantly from deuterated saturated FAMEs (e.g., Stearic Acid Methyl Ester-d3) and polyunsaturated FAMEs (e.g., Linoleic Acid Methyl Ester-d4). The presence and position of the double bond are key identifiers.
Mass-to-Charge (m/z) Ratio : The deuterium (B1214612) labeling introduces a specific mass shift. For this compound, the molecular weight is increased by three mass units due to the three deuterium atoms on the methyl ester group. This precise mass difference is fundamental for its use in mass spectrometry (MS), allowing it to be clearly resolved from the endogenous, non-deuterated analyte and from other deuterated standards with different numbers of deuterium atoms.
These factors ensure that when this compound is used as an internal standard, its signal can be uniquely identified and measured, free from interference from other structurally similar deuterated FAMEs that may be used in the same analysis.
| Characteristic | This compound | Oleic Acid Methyl Ester-d3 (cis-isomer) | Stearic Acid Methyl Ester-d3 (saturated) |
|---|---|---|---|
| Stereochemistry | Trans (9E) | Cis (9Z) | N/A (Saturated) |
| Chromatographic Behavior (GC) | Typically elutes earlier than the cis-isomer | Typically elutes later than the trans-isomer | Elutes based on chain length and lack of double bond |
| Unique m/z Fragment (SIM) | Specific to its structure and d3 label | Specific to its structure and d3 label | Specific to its structure and d3 label |
Contrasting Analytical Performance with Non-Deuterated Analogs
When used as an internal standard, this compound offers superior analytical performance compared to its non-deuterated analog, primarily in quantitative assays using mass spectrometry. The stable isotope dilution method is considered a gold-standard quantification technique in mass spectrometry. lipidmaps.orgnih.gov
Key performance differences arise from the following:
Co-elution and Mass Resolution : In gas chromatography, deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. researchgate.net This causes this compound to co-elute with the native Elaidic Acid Methyl Ester. nih.govacs.org While this prevents their separation by chromatography alone, it is a significant advantage in MS-based detection. The mass spectrometer can easily distinguish between the two based on their mass difference. This co-elution ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process, including injection, ionization, and potential matrix effects. clearsynth.com
Correction for Sample Preparation and Matrix Effects : The primary role of an ideal internal standard is to compensate for variations during sample preparation and analysis. lipidmaps.orgnih.gov Because this compound behaves almost identically to the endogenous analyte during extraction, derivatization, and chromatographic analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, an accurate quantification can be achieved, effectively correcting for procedural inconsistencies and signal suppression or enhancement from the sample matrix. clearsynth.com
The Isotope Effect : A subtle difference in analytical performance is the "chromatographic isotope effect." Deuterated compounds can sometimes have slightly shorter retention times in GC than their protiated (non-deuterated) analogs. nih.gov This is attributed to the slightly weaker intermolecular interactions of C-D bonds compared to C-H bonds. While often minimal, this effect can sometimes lead to partial separation on high-resolution capillary columns. However, for most quantitative applications, the compounds are treated as co-eluting.
| Analytical Parameter | This compound (Internal Standard) | Elaidic Acid Methyl Ester (Analyte) | Performance Implication |
|---|---|---|---|
| Detection Method | GC-MS required | GC-FID or GC-MS | The deuterated standard is exclusively for MS-based methods. nih.gov |
| Chromatographic Behavior | Co-elutes with the analyte (or has a slightly shorter retention time). nih.govnih.gov | Serves as the retention time reference | Ensures both compounds experience identical analytical conditions. |
| Quantification Accuracy | Enables high accuracy and precision via isotope dilution. lipidmaps.org | Quantified against the internal standard | Corrects for sample loss and matrix effects, improving data reliability. clearsynth.com |
Evaluation Against Alternative Internal Standards in Fatty Acid Analysis
While stable isotope-labeled standards like this compound are often considered ideal for mass spectrometry, other classes of internal standards are also used in fatty acid analysis. The choice depends on the analytical method (GC-FID vs. GC-MS) and the specific requirements of the study.
Odd-Chain Fatty Acid Methyl Esters (e.g., C13:0, C17:0)
Advantages : The primary advantage of odd-chain FAMEs is that they are naturally present in very low concentrations, if at all, in most biological samples from plants and animals. chromforum.org This minimizes the risk of interference from endogenous sources. They can be used with both GC-FID and GC-MS.
Disadvantages : Their chemical and physical properties (e.g., solubility, extraction efficiency, chromatographic retention) are not identical to the C18 fatty acids being analyzed. This can lead to variations in extraction recovery and derivatization efficiency, potentially introducing inaccuracies in quantification. researchgate.net
Fatty Acid Ethyl Esters (FAEEs)
Advantages : FAEEs can be suitable internal standards, particularly for GC-FID analysis. They have different retention times from FAMEs, eluting slightly later than their corresponding methyl esters, which prevents peak overlap. nih.govacs.org This allows them to be used as internal standards without requiring a mass spectrometer.
Disadvantages : The response factor of FAEEs in an FID detector may differ from that of FAMEs, requiring careful calibration. Furthermore, if the analysis involves a transesterification step to create FAMEs from complex lipids, adding a methyl ester standard (like an odd-chain FAME) after the reaction is preferable to an ethyl ester, which would not accurately reflect the efficiency of the methylation reaction itself. chromforum.org
This compound (Stable Isotope-Labeled Standard)
Advantages : As a deuterated analog, it has nearly identical chemical and physical properties to the target analyte. researchgate.net This ensures it most accurately reflects the behavior of the analyte through all stages of sample handling and analysis, providing the highest level of accuracy for quantification in MS-based methods. lipidmaps.org
Disadvantages : Its primary limitation is its cost, which is generally higher than that of odd-chain FAMEs or FAEEs. Additionally, its use is restricted to mass spectrometry, as it co-elutes with the non-deuterated analyte and cannot be distinguished by non-mass-based detectors like FID. nih.govacs.org
| Internal Standard Type | Key Advantages | Key Disadvantages | Primary Application |
|---|---|---|---|
| This compound | - Near-identical properties to analyte
| - Requires MS detection nih.gov | Quantitative GC-MS analysis (Isotope Dilution) |
| Odd-Chain FAMEs | - Low natural abundance chromforum.org | - Different chemical/physical properties from analyte
| General purpose GC-FID and GC-MS |
| Fatty Acid Ethyl Esters (FAEEs) | - Chromatographically resolved from FAMEs acs.org | - Different response factors
| Quantitative GC-FID analysis |
Emerging Research Directions and Future Prospects for Elaidic Acid Methyl Ester D3
Integration with Systems Biology and Multi-Omics Approaches in Lipid Research
The field of lipid research is progressively moving beyond the study of single molecules to a more holistic, systems-level understanding of lipid metabolism. rsc.org Systems biology, which seeks to understand complex biological systems, increasingly relies on the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics (which includes lipidomics). mdpi.com This multi-omics approach provides a comprehensive molecular snapshot of a biological state, but its success hinges on the ability to accurately quantify molecules across these different layers. mdpi.commdpi.com
In this context, Elaidic acid methyl ester-d3 and other stable isotope-labeled lipids are critical for ensuring the quantitative rigor of lipidomics data. As internal standards, they are added to samples at a known concentration at the beginning of the analytical process. lipidmaps.org This allows for the correction of sample-to-sample variability that can arise during extraction and analysis, thereby enabling the accurate measurement of changes in the lipidome.
The integration of high-quality quantitative lipidomics data, facilitated by standards like this compound, with other omics datasets allows researchers to:
Build Comprehensive Molecular Networks: Construct networks that link genes, proteins, and lipids to understand the flow of information and matter within a cell. mdpi.com
Elucidate Metabolic Flux: Use the deuterated compound as a tracer to follow the metabolic fate of elaidic acid through various pathways, providing direct measurements of metabolic flux.
Identify Novel Biomarkers: By correlating changes in the lipidome with genetic or protein expression data, researchers can identify potential new biomarkers for disease diagnosis and prognosis. mdpi.com
This systemic analysis of lipid metabolism, from individual cells to whole organisms, provides a level of detail not previously achievable and is central to answering large-scale research questions in health and disease. rsc.org
Development of Novel Analytical Platforms for Comprehensive Deuterated Lipid Profiling
The analysis of fatty acid methyl esters (FAMEs), including deuterated variants, is a foundational technique in lipid research. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary platforms used for this purpose. nih.gov The development of these platforms is trending towards higher throughput and more comprehensive, untargeted analyses. nih.govresearchgate.net
This compound is particularly well-suited for mass spectrometry-based platforms. Key analytical considerations include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for quantifying FAMEs. lipidmaps.org When using d3-labeled methyl esters like this compound as internal standards, they tend to co-elute with their non-deuterated counterparts on polar GC columns. acs.org Therefore, the use of MS detection is essential to differentiate them based on their mass-to-charge (m/z) ratio. acs.org Techniques like Selected Ion Monitoring (SIM) can be employed to specifically monitor the characteristic ions of the deuterated standard and the target analyte, enhancing sensitivity and accuracy. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For analyzing intact, more complex lipids that incorporate the deuterated fatty acid, LC-MS/MS is the platform of choice. nih.gov Modern untargeted lipidomics workflows using LC-MS/MS can identify and quantify hundreds of lipid species in a single run. nih.gov In such studies, deuterated standards are crucial for quality control and for obtaining the relative quantification needed to observe metabolic shifts. nih.gov
The table below summarizes the primary analytical platforms used for profiling lipids with deuterated standards.
| Analytical Platform | Primary Use for this compound | Key Advantages | Technical Considerations |
| GC-MS | Quantification of total elaidic acid content (as FAME) using it as an internal standard. lipidmaps.org | High chromatographic resolution, established libraries for identification. | Co-elution with unlabeled FAME requires MS detection (e.g., SIM mode) for differentiation. acs.org |
| LC-MS/MS | Tracing the incorporation of the labeled fatty acid into complex lipids (e.g., phospholipids (B1166683), triglycerides) in untargeted lipidomics. nih.gov | Suitable for a wider range of lipid classes without derivatization, provides structural information via fragmentation. nih.gov | Requires careful optimization of chromatographic separation and mass spectrometer settings for comprehensive profiling. |
Future developments are focused on fully automated, high-throughput workflows that integrate sample preparation, extraction, and analysis, which will further increase the capacity for large-scale lipidomic studies. researchgate.net
Potential Contributions to Advanced Mechanistic Biological Research Paradigms
Stable isotope labeling represents a powerful tool for moving beyond static measurements to investigate the dynamics of metabolic processes. By introducing a labeled molecule like this compound into a biological system, researchers can trace its journey and gain deep mechanistic insights.
One key application is in metabolic flux analysis, where the rate of turnover and incorporation of the fatty acid into various lipid pools can be precisely measured. For instance, dual deuterium-labeling techniques can be used to follow the rate and extent of fatty acid incorporation into different plasma and cell lipid fractions, such as cholesterol esters and phospholipids. researchgate.net This allows for a dynamic view of lipid metabolism that is impossible to achieve with conventional methods.
By tracing the deuterium (B1214612) label, researchers can directly investigate:
Enzyme Activity: Measure the rate at which elaidic acid is processed by specific enzymes involved in lipid synthesis and modification.
Lipid Trafficking: Track the movement of the labeled fatty acid between different organelles and tissues.
Metabolic Remodeling: Observe how metabolic pathways are rewired in response to stimuli, such as disease or therapeutic intervention. For example, studies administering deuterated water (D₂O) have successfully tracked deuterium incorporation into newly synthesized fatty acids, revealing organ-specific differences in lipid turnover. nih.gov
These tracer studies provide a direct readout of metabolic function, offering a powerful method to test specific hypotheses about the role of trans fatty acids in cellular processes and disease pathophysiology. This approach is fundamental to building and validating the complex metabolic models that are at the heart of systems biology.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Elaidic Acid Methyl Ester-d3 in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting Elaidic Acid Methyl Ester derivatives due to its high resolution for fatty acid methyl esters (FAMEs). Use deuterium-specific detection modes (e.g., selected ion monitoring) to distinguish the -d3 isotopologue from non-deuterated analogs. For structural confirmation, employ - and -NMR spectroscopy to verify isotopic labeling at specific positions (e.g., methyl groups) .
- Experimental Design Tip : Include internal standards like deuterated palmitic acid methyl ester-d3 to correct for matrix effects and instrument variability .
Q. How can researchers synthesize and purify this compound for use as a stable isotope-labeled standard?
- Methodological Answer : Synthesize the compound via acid-catalyzed esterification of deuterated Elaidic acid (elaidic acid-d3) with methanol-d4 under anhydrous conditions. Purify using silica gel chromatography with hexane:ethyl acetate (95:5) as the mobile phase. Validate purity via thin-layer chromatography (TLC) and confirm isotopic integrity using high-resolution mass spectrometry (HR-MS) .
- Data Validation : Compare retention times and spectral data with non-deuterated analogs to ensure no isotopic exchange occurs during synthesis .
Advanced Research Questions
Q. What experimental controls are critical when evaluating the antiparasitic or antibacterial activity of this compound in in vitro assays?
- Methodological Answer :
- Positive Controls : Use known bioactive FAMEs (e.g., methyl palmitate) to benchmark activity .
- Negative Controls : Include non-deuterated Elaidic Acid Methyl Ester to isolate isotopic effects on bioactivity.
- Solvent Controls : Test solvents (e.g., DMSO) at concentrations used in treatments to rule out solvent-mediated toxicity.
- Data Interpretation : Quantify membrane disruption via fluorescence assays (e.g., propidium iodide uptake) and correlate with reactive oxygen species (ROS) production using dichlorofluorescein (DCFH-DA) .
Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Stability Testing : Store aliquots in amber vials under inert gas (argon) at -80°C, -20°C, and 4°C. Analyze degradation products monthly via GC-MS to determine optimal storage conditions .
- Kinetic Studies : Perform accelerated stability testing at elevated temperatures (e.g., 40°C) to model long-term degradation. Use Arrhenius plots to predict shelf life .
Q. What strategies are recommended for integrating this compound into lipid metabolism studies to track isotopic enrichment in cellular models?
- Methodological Answer :
- Isotopic Tracing : Incubate cells with this compound and extract lipids at timed intervals. Use liquid chromatography (LC)-MS to quantify deuterium incorporation into phospholipids or triglycerides .
- Model Systems : Prioritize hepatocyte or adipocyte cell lines with high lipid turnover. Normalize data to cell protein content or DNA concentration to account for growth variability .
Methodological Rigor and Ethical Considerations
Q. How should researchers address potential confounding variables in studies using this compound as a tracer in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
